physicochemical properties of 5,6-Dichloropyridine-3-sulfonamide
physicochemical properties of 5,6-Dichloropyridine-3-sulfonamide
An In-Depth Technical Guide to the Physicochemical Properties of 5,6-Dichloropyridine-3-sulfonamide
Introduction
5,6-Dichloropyridine-3-sulfonamide is a halogenated pyridine derivative that has garnered significant interest within the scientific community. As a chemical intermediate, it serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries[1]. The unique arrangement of its functional groups—a pyridine ring substituted with two chlorine atoms and a sulfonamide moiety—imparts a distinct set of chemical properties that are highly valuable in research and development for designing novel compounds with potential biological activities[1][2].
The dichlorinated structure enhances the electron-withdrawing nature of the pyridine ring, influencing its reactivity, while the sulfonamide group can increase solubility and provides a key pharmacophore known for a wide array of biological activities[1][3]. Sulfonamide-based compounds have a storied history in medicine, evolving from early antibacterial agents to a versatile scaffold found in drugs targeting a multitude of diseases, including cancer, viral infections, and inflammatory conditions[4][5].
This guide offers a comprehensive exploration of the core . It is intended for researchers, medicinal chemists, and drug development professionals, providing not only essential data but also the scientific rationale behind experimental methodologies, thereby ensuring a deeper, more applicable understanding of this important chemical entity.
Chemical Identity and Molecular Structure
A precise understanding of the molecular identity is the foundation for all subsequent physicochemical analysis.
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Chemical Name: 5,6-Dichloropyridine-3-sulfonamide
The structure features a pyridine core, which is an aromatic heterocycle. The chlorine atoms at positions 5 and 6 are strong electron-withdrawing groups, which makes the pyridine ring electron-deficient. This electronic feature is critical for its reactivity, particularly its susceptibility to nucleophilic aromatic substitution reactions. The sulfonamide group (-SO₂NH₂) at position 3 is a key functional group in medicinal chemistry. It is a hydrogen bond donor and acceptor, which can significantly influence the molecule's solubility and its ability to interact with biological targets.
Core Physicochemical Properties
The physicochemical parameters of a compound are critical determinants of its behavior in both chemical and biological systems. They directly impact formulation development, absorption, distribution, metabolism, and excretion (ADME) profiles, and overall suitability as a drug candidate or intermediate.
| Property | Value | Source(s) | Significance in Drug Development |
| Molecular Weight | 227.07 g/mol | [7][8] | Influences diffusion rates and compliance with heuristics like Lipinski's Rule of Five. |
| Melting Point | 164-168 °C | [7] | A key indicator of purity and lattice energy. A defined melting range is crucial for solid-state characterization. |
| Boiling Point | 408.2 ± 55.0 °C (Predicted) | [6][8] | Useful for purification via distillation under vacuum, though decomposition may occur at atmospheric pressure. |
| Density | 1.7 ± 0.1 g/cm³ (Predicted) | [6][8] | Important for process chemistry, including reactor volume calculations and solvent selection for crystallization. |
| Flash Point | 200.7 ± 31.5 °C (Predicted) | [6][8] | A critical safety parameter for handling and storage, indicating the temperature at which it can ignite. |
| XLogP3 | 1.19 | [8] | A measure of lipophilicity. This moderate value suggests a balance between aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 | [8] | The -NH₂ of the sulfonamide group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 4 | [8] | The nitrogen in the pyridine ring and the two oxygen atoms of the sulfonamide group can accept hydrogen bonds. |
Synthesis and Reactivity Insights
Understanding the synthesis of 5,6-Dichloropyridine-3-sulfonamide provides context for its purity profile and potential impurities. A common and logical approach to synthesizing pyridine sulfonamides involves the reaction of a corresponding sulfonyl chloride with ammonia.
A generalized synthetic pathway can be visualized as follows:
Caption: Generalized workflow for the synthesis of 5,6-Dichloropyridine-3-sulfonamide.
This reaction is a nucleophilic attack by ammonia on the electrophilic sulfur atom of the sulfonyl chloride[9]. The choice of solvent and reaction conditions is critical to ensure high yield and purity. The electron-deficient nature of the dichlorinated pyridine ring enhances the reactivity of the sulfonyl chloride precursor[1].
Key Experimental Protocols
Reproducible and validated protocols are essential for characterizing any chemical compound. The following sections describe standard methodologies for determining critical physicochemical properties.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for determining the purity of pharmaceutical compounds. Its high resolution allows for the separation of the main compound from synthesis-related impurities and degradation products, providing a precise quantitative assessment. This is crucial for ensuring the safety and efficacy of any final product derived from this intermediate.
Methodology:
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System Preparation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler is used.
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Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is typically effective for sulfonamides.
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Sample Preparation: Accurately weigh ~1 mg of 5,6-Dichloropyridine-3-sulfonamide and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of ~0.1 mg/mL.
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Analysis: Inject 5-10 µL of the sample solution. Monitor the elution profile at a wavelength where the compound has strong absorbance (typically determined by a UV scan).
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Quantification: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Caption: Standard workflow for purity determination via reverse-phase HPLC.
Melting Point Determination
Causality: The melting point is a fundamental thermal property that provides a quick and reliable indication of a compound's purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically depress and broaden the melting range.
Methodology:
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Sample Preparation: Finely grind a small amount of the crystalline solid.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary in a calibrated melting point apparatus.
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Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The range for 5,6-Dichloropyridine-3-sulfonamide is reported as 164-168 °C[7].
Applications in Drug Discovery and Development
The true value of 5,6-Dichloropyridine-3-sulfonamide lies in its role as a versatile scaffold. The sulfonamide functional group is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets[10].
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Antibacterial Agents: The sulfonamide moiety is famous for its ability to mimic para-aminobenzoic acid (PABA), thereby inhibiting folic acid synthesis, which is essential for bacterial survival[2].
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Enzyme Inhibitors: Heterocyclic sulfonamides are key components in the design of various enzyme inhibitors, including those targeting carbonic anhydrases, kinases, and proteases[3][4]. The dichloropyridine core of this molecule can be further functionalized to achieve specific binding interactions within an enzyme's active site.
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Scaffold for Library Synthesis: The reactive chlorine atoms allow for facile derivatization through nucleophilic aromatic substitution, enabling chemists to rapidly generate a library of related compounds for structure-activity relationship (SAR) studies[2][10].
Safety and Handling
According to GHS classification information, 5,6-Dichloropyridine-3-sulfonamide is considered harmful if swallowed[8][11].
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
5,6-Dichloropyridine-3-sulfonamide is a well-defined chemical entity whose value extends far beyond its basic structure. Its physicochemical properties, including a high melting point, moderate lipophilicity, and the presence of key hydrogen bonding groups, make it a suitable intermediate for further chemical modification. The combination of a reactive dichloropyridine core and a biologically significant sulfonamide moiety establishes it as a powerful building block for the discovery of new therapeutic agents. A thorough understanding of the properties and analytical methodologies detailed in this guide is paramount for any scientist aiming to unlock its full potential in the laboratory and beyond.
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ResearchGate. (2023). Spectrophotometric Assay Methods for Determination of Amiloride: A Charge-Transfer Reaction Approach with 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone and p-Chloranilic Acid Reagents. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (2023). Spectrophotometric Assay Methods for Determination of Amiloride: A Charge-Transfer Reaction Approach with 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone and p-Chloranilic Acid Reagents. Retrieved from [Link]
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